molecular formula C21H25NO4 B1669478 CP-283097 CAS No. 138047-56-0

CP-283097

Cat. No.: B1669478
CAS No.: 138047-56-0
M. Wt: 355.4 g/mol
InChI Key: JQQWDYJWDCIVKQ-QUCCMNQESA-N
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Description

CP-283097 (CAS No. 138047-56-0) is a synthetic compound identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, a class of agents that modulate glutamate signaling in the central nervous system .

Properties

CAS No.

138047-56-0

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

(3R,4S)-3-(4-benzyl-4-hydroxypiperidin-1-yl)-3,4-dihydro-2H-chromene-4,7-diol

InChI

InChI=1S/C21H25NO4/c23-16-6-7-17-19(12-16)26-14-18(20(17)24)22-10-8-21(25,9-11-22)13-15-4-2-1-3-5-15/h1-7,12,18,20,23-25H,8-11,13-14H2/t18-,20+/m1/s1

InChI Key

JQQWDYJWDCIVKQ-QUCCMNQESA-N

SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C3COC4=C(C3O)C=CC(=C4)O

Isomeric SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)[C@@H]3COC4=C([C@@H]3O)C=CC(=C4)O

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C3COC4=C(C3O)C=CC(=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)chroman-4,7-diol
CP 283,097
CP 283097
CP-283,097
CP-283097

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Functionally Similar NMDA Antagonists

CP-283097 shares functional similarity with other NMDA receptor antagonists, as highlighted in the patent literature. Below is a comparative analysis of key compounds in this class:

Table 1: Functional Comparison of this compound with Select NMDA Antagonists
Compound CAS No. Molecular Weight Key Therapeutic Uses Selectivity/Side Effects
This compound 138047-56-0 Not reported Patent-listed (specific uses unclear) No data
Memantine 19982-08-2 215.77 g/mol Alzheimer’s disease Low affinity; reduced psychomimetic effects
Ketamine 6740-88-1 237.73 g/mol Anesthesia, treatment-resistant depression High affinity; risk of dissociation/hallucinations
Amantadine 768-94-5 151.25 g/mol Parkinson’s, influenza prophylaxis Dopaminergic modulation; peripheral side effects

Key Findings :

  • Mechanistic Differences : Unlike memantine, which exhibits low-affinity, voltage-dependent NMDA receptor blockade, this compound’s binding kinetics remain uncharacterized .
  • Clinical Relevance : Ketamine’s rapid antidepressant effects are well-documented, but this compound’s therapeutic profile is undefined in the available evidence.
  • Safety Profiles : this compound lacks reported data on receptor subtype selectivity or adverse effects, unlike amantadine, which is associated with peripheral anticholinergic effects.

Comparison with Structurally Similar Compounds

Table 2: Physicochemical Comparison with Potential Structural Analogs
Compound (CAS No.) Molecular Formula Molecular Weight LogP<sup>o/w</sup> Solubility (mg/mL) BBB Permeability
This compound Not reported Not reported Not reported Not reported Not reported
287192-97-6 C12H19NO2 209.29 1.73–3.04 1.38 High
7254-19-5 C9H6BrNO2 240.05 Not reported 0.052 High

Key Observations :

  • Lipophilicity : The compound 287192-97-6 exhibits variable LogP values (1.73–3.04), suggesting moderate to high lipid solubility, a trait critical for CNS penetration . This compound’s LogP is undocumented.
  • Solubility : The brominated analog 7254-19-5 has low aqueous solubility (0.052 mg/mL), which may limit bioavailability compared to 287192-97-6 (1.38 mg/mL) .
  • BBB Penetration : Both analogs show high blood-brain barrier (BBB) permeability, a hallmark of NMDA antagonists, though this compound’s permeability is unverified.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CP-283097
Reactant of Route 2
Reactant of Route 2
CP-283097

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